3-chloro-N-(2-hydroxyphenyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4,12H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHFZULPYDCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392188 | |
| Record name | 3-chloro-N-(2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19343-16-9 | |
| Record name | 3-chloro-N-(2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Strategies and Chemical Transformations
Methodologies for the Preparation of 3-Chloro-N-(2-hydroxyphenyl)propanamide
The formation of the amide bond in this compound is typically achieved through well-established acylation reactions. The choice of reagents and conditions is critical to ensure selective N-acylation and high yields.
Direct amidation stands as the most straightforward and common approach for synthesizing the target compound. This involves the reaction between an amine (2-aminophenol) and an acylating agent (3-chloropropionyl chloride).
The principal route for the synthesis of this compound involves the nucleophilic acyl substitution reaction between 2-aminophenol (B121084) and 3-chloropropionyl chloride. In this reaction, the amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating hydrogen chloride (HCl) as a byproduct.
A general procedure involves dissolving 2-aminophenol in a suitable solvent and adding 3-chloropropionyl chloride, often in the presence of a base to neutralize the liberated HCl. prepchem.comneliti.com The bifunctional nature of 2-aminophenol, which contains both a nucleophilic amino group and a phenolic hydroxyl group, presents a potential for side reactions, primarily O-acylation, leading to the formation of an ester byproduct. However, the amine group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, favoring the desired N-acylation. neliti.com
Optimizing the reaction is crucial to maximize the yield of the desired N-acylated product and minimize the formation of byproducts. Key parameters for optimization include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
Solvent and Base: The reaction can be performed in various solvents, including acetone, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). prepchem.comneliti.com The choice of base is critical for scavenging the HCl produced. Inorganic bases like potassium carbonate (K2CO3) or organic bases such as triethylamine (B128534) or pyridine (B92270) are commonly employed. neliti.com For instance, conducting the reaction in THF with K2CO3 has been shown to be effective for the analogous chloroacetylation of aminophenols. neliti.com
Temperature Control: The reaction is often carried out at reduced temperatures, typically between 0 and 5°C, especially during the addition of the highly reactive 3-chloropropionyl chloride. This helps to control the exothermic nature of the reaction and suppress the rate of potential side reactions.
Reagent Stoichiometry: The molar ratio of the reactants plays a significant role in selectivity. Using a 1:1 molar ratio of 2-aminophenol to 3-chloropropionyl chloride is reported to favor the formation of the mono-N-acylated product exclusively. neliti.com An excess of the acylating agent could increase the risk of di-acylation, where both the amine and hydroxyl groups are acylated.
A summary of typical reaction conditions is presented in the table below.
| Parameter | Condition | Purpose | Reference |
| Reactants | 2-Aminophenol, 3-Chloropropionyl Chloride | Formation of amide bond | prepchem.com |
| Solvent | Dichloromethane (DCM), THF, Acetone | Dissolve reactants | prepchem.comneliti.com |
| Base | Triethylamine, K2CO3, Pyridine | Neutralize HCl byproduct | neliti.com |
| Temperature | 0–5 °C (during addition) | Minimize side reactions | |
| Stoichiometry | ~1:1 molar ratio | Promote selective N-acylation | neliti.com |
| Work-up | Aqueous wash, extraction, recrystallization | Isolate and purify product | neliti.com |
While direct amidation is standard, alternative strategies can be envisioned through the synthesis and modification of related intermediates. For example, isomers of the target compound, such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, are synthesized using similar acylation methods but starting from m-aminophenol and p-aminophenol, respectively. neliti.com
Another potential pathway could involve a Friedel-Crafts acylation. For instance, 3-chloropropiophenone (B135402) can be synthesized by the Friedel-Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride. nih.gov A similar acylation of a suitably protected phenol (B47542) could yield a ketone intermediate, which might then be converted to the target amide through a multi-step sequence, such as an oximation followed by a Beckmann rearrangement. Furthermore, the synthesis of substituted aminophenols, like 3-chloro-2-aminophenol, provides alternative building blocks for creating structural analogs of the title compound. google.com These routes, while less direct, offer flexibility in accessing a wider range of related structures.
Direct Amidation Protocols
Derivatization and Structural Modification Studies of this compound
The structure of this compound contains reactive functional groups that allow for further chemical transformations, most notably intramolecular cyclization reactions.
The ortho-disposed hydroxyl and amide functionalities in this compound make it an ideal precursor for intramolecular cyclization to form a benzoxazole (B165842) ring system. This transformation involves a dehydration reaction, where the hydroxyl oxygen attacks the amide carbonyl carbon, followed by the elimination of a water molecule to form the heterocyclic ring.
This type of cyclization is a well-established method for synthesizing 2-substituted benzoxazoles. nih.govnih.gov In the case of this compound, the reaction would proceed via a nucleophilic attack of the phenoxide ion onto the amide carbonyl, a process that can be promoted by heat or the presence of an acid or base catalyst. nih.gov The resulting product of this intramolecular cyclization is 2-(2-chloroethyl)benzo[d]oxazole . This derivatization transforms the linear amide precursor into a more rigid, bicyclic heterocyclic structure, which is a common scaffold in medicinal chemistry. nih.gov
Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration
The systematic synthesis of analogs is fundamental to structure-activity relationship (SAR) studies, which aim to correlate specific structural features with a compound's biological activity. For a molecule like this compound, SAR exploration involves modifying its three key regions: the 2-hydroxyphenyl ring, the propanamide linker, and the terminal chlorine atom.
Research on related N-acyl aminophenol structures demonstrates common strategies for analog synthesis. nih.govnih.gov Modifications often focus on introducing various substituents to the aromatic ring to modulate electronic properties, lipophilicity, and steric profile. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can significantly alter the molecule's interaction with biological targets.
Another common modification involves altering the acyl chain. nih.gov Analogs can be synthesized with different chain lengths (e.g., using 2-chloroacetyl chloride or 4-chlorobutanoyl chloride instead of 3-chloropropanoyl chloride), branching, or by replacing the aliphatic chain with aromatic or heteroaromatic moieties. These changes explore the optimal size and conformation of the side chain for target binding.
Finally, the terminal chlorine atom is a prime site for modification. It can be replaced by other halogens (fluorine, bromine) or by various nucleophiles (e.g., amines, thiols, azides) to probe the effect of different functional groups at this position. nih.gov For instance, studies on the drug auranofin have shown that varying the thiol ligand attached to a core structure drastically affects its antimicrobial properties. nih.gov
The following interactive table outlines potential modifications for SAR studies based on the this compound scaffold.
| Scaffold Region | Modification Strategy | Examples of Reagents/Products | Rationale for SAR |
| 2-Hydroxyphenyl Ring | Introduction of substituents | 4-Chloro-2-aminophenol, 4-Nitro-2-aminophenol | Modulate electronics, lipophilicity, H-bonding |
| Propanamide Chain | Varying chain length/rigidity | 2-Chloroacetyl chloride, 4-Chlorobutanoyl chloride | Optimize spatial orientation and flexibility |
| Amide Linkage | N-alkylation or replacement | N-Methyl-2-aminophenol, Thioamide analogs | Alter H-bonding capacity and metabolic stability |
| Terminal Chlorine | Nucleophilic substitution | Sodium azide, Cyclohexylamine, Thiophenol | Introduce new functionalities and binding motifs |
Functional Group Interconversions and Advanced Transformations
The functional groups of this compound serve as handles for a variety of chemical transformations, enabling its conversion into more complex molecules.
Intramolecular Cyclization: The most significant transformation is intramolecular cyclization, driven by the proximity of the nucleophilic phenolic oxygen and the electrophilic carbon bearing the chlorine atom. In the presence of a base, the phenoxide formed can attack the alkyl chloride via an intramolecular Williamson ether synthesis. This reaction, a 6-exo-tet cyclization, results in the formation of a 2,3-dihydro-4H-1,4-benzoxazin-3-one (commonly known as a benzomorpholinone) ring system. This is a powerful method for creating heterocyclic scaffolds.
Transformations of the Chloro Group: The terminal chlorine is a versatile leaving group that can be displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, including azides (via reaction with sodium azide), amines (to form diamine structures), and thiols (to form thioethers). nih.gov
Reactions at the Amide Linkage: The amide bond itself can be subjected to transformations. While generally stable, it can be hydrolyzed under harsh acidic or basic conditions to revert to 2-aminophenol and 3-chloropropanoic acid. More advanced transformations could involve reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride.
Modifications of the Aromatic Ring: The electron-rich phenyl ring can undergo electrophilic aromatic substitution. For example, bromination of related N-acyl-aminophenols has been demonstrated, allowing for the introduction of halogen atoms at positions ortho or para to the activating hydroxyl and amino groups. researchgate.net
The table below summarizes key transformations.
| Functional Group | Transformation Type | Reagents and Conditions | Product Class |
| Hydroxyl and Chloroalkyl | Intramolecular Cyclization | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF) | Benzomorpholinone |
| Chloroalkyl Chain | Nucleophilic Substitution | NaN₃, R-NH₂, R-SH | Azides, Secondary Amines, Thioethers |
| Amide Linkage | Reduction | LiAlH₄ in THF | Amino-alcohol |
| Aromatic Ring | Electrophilic Substitution | Br₂ in Acetic Acid | Brominated aromatic derivatives |
Mechanistic Insights into Synthesis and Transformation Reactions
Understanding the mechanisms behind the synthesis and reactions of this compound is crucial for controlling reaction outcomes and optimizing yields.
Examination of Solvent Effects on Reaction Outcomes
The synthesis of the title compound involves the acylation of 2-aminophenol with 3-chloropropanoyl chloride. A critical challenge in this reaction is achieving chemoselectivity. 2-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The choice of solvent and reaction conditions dictates whether N-acylation or O-acylation occurs.
Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions, leading preferentially to the desired N-acylation product. quora.com However, the reaction outcome is highly sensitive to the solvent system.
Aprotic vs. Protic Solvents: In many organic syntheses, polar aprotic solvents like DMF or acetonitrile (B52724) are used. Studies on the related arylation of 2-aminophenol have shown that a pure DMF solvent favors N-arylation, while a mixed solvent system of DMF and water can promote O-arylation. researchgate.net
Acidic Conditions: Under strongly acidic conditions (e.g., using trifluoroacetic acid as a solvent), the amino group becomes protonated to form an ammonium (B1175870) salt (-NH₃⁺). nih.gov This deactivates it as a nucleophile, allowing the less basic hydroxyl group to be acylated selectively. This strategy is often used when O-acylation is the desired outcome. nih.gov
Enzymatic and Base-Catalyzed Reactions: Lipase-catalyzed reactions in organic solvents have been used for the chemoselective N-acetylation of 2-aminophenol. acs.org The choice of solvent (e.g., toluene, acetone, acetonitrile) can affect enzyme activity and reaction conversion. acs.org In base-catalyzed reactions, the choice of base and its stoichiometry can also influence the N- versus O-acylation ratio. researchgate.net
The following table details the influence of reaction conditions on the acylation of aminophenols.
| Condition | Solvent | Effect | Predominant Product | Reference |
| Neutral/Slightly Basic | Dichloromethane, THF | Amine is more nucleophilic | N-Acyl (Amide) | quora.com |
| Acidic | Trifluoroacetic Acid (TFA) | Amine is protonated and deactivated | O-Acyl (Ester) | nih.gov |
| Base-Catalyzed Arylation | DMF | Favors N-arylation | N-Aryl product | researchgate.net |
| Base-Catalyzed Arylation | DMF / H₂O | Favors O-arylation | O-Aryl product | researchgate.net |
| Enzymatic (Lipase) | Toluene | High conversion | N-Acyl (Amide) | acs.org |
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment and connectivity of atoms. For 3-chloro-N-(2-hydroxyphenyl)propanamide, a combination of ¹H and ¹³C NMR, along with advanced two-dimensional techniques, is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Unfortunately, a publicly available, experimentally determined ¹H NMR spectrum for this compound with detailed peak assignments could not be located in the surveyed scientific literature and databases.
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the propanamide backbone and the 2-hydroxyphenyl group. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically 6.5-8.0 ppm) due to spin-spin coupling. The methylene (B1212753) protons of the chloropropyl chain would exhibit characteristic shifts, with the protons adjacent to the chlorine atom and the carbonyl group being the most deshielded. The protons of the amide (N-H) and hydroxyl (O-H) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to the proton NMR data, specific, experimentally verified ¹³C NMR data for this compound were not found in the available literature.
A theoretical analysis suggests that the ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield position (around 170 ppm). The carbons of the aromatic ring would appear in the region of 110-160 ppm, with their precise shifts influenced by the hydroxyl and amide substituents. The aliphatic carbons of the chloropropyl chain would be found in the upfield region of the spectrum.
Advanced NMR Techniques for Conformation and Connectivity
To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of advanced 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the propanamide chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and the amide bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, offering valuable information about the molecule's three-dimensional structure and preferred conformation.
Regrettably, no studies employing these advanced NMR techniques on this compound have been published in the accessible scientific literature.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectral data for this compound, including a table of vibrational frequencies and their assignments, are not available in the public domain.
Based on the known characteristic absorption bands of similar molecules, the FT-IR spectrum of this compound would be expected to exhibit the following key features:
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the amide group.
A strong absorption band around 1650 cm⁻¹ due to the C=O stretching vibration (Amide I band).
An absorption band around 1550 cm⁻¹ corresponding to the N-H bending vibration (Amide II band).
Multiple bands in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the aromatic ring.
A band in the C-Cl stretching region, typically found between 800 and 600 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
As with the other spectroscopic data, no experimental FT-Raman spectra for this compound could be found in the reviewed literature.
FT-Raman spectroscopy, being complementary to FT-IR, would provide further insights into the vibrational modes of the molecule. Often, non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give rise to strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of the aromatic ring and the C-Cl stretching vibration would be expected to be prominent in the FT-Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides insight into the electronic structure of conjugated systems. For this compound, the chromophores—the parts of the molecule that absorb light—are the hydroxyphenyl group and the amide group. tanta.edu.eg
The UV-Vis spectrum of this compound is expected to show absorptions arising from two main types of electronic transitions: π → π* and n → π*. libretexts.org
π → π Transitions:* These are high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the C=O double bond of the amide group. These transitions typically result in strong absorption bands in the 200-300 nm region. For example, benzene (B151609) exhibits strong absorption near 200 nm and weaker bands around 254 nm. libretexts.org The presence of the hydroxyl and amide substituents on the phenyl ring can cause a bathochromic shift (shift to longer wavelengths) of these absorptions. tanta.edu.eg
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. nih.gov These transitions are of lower energy and significantly lower intensity compared to π → π* transitions. libretexts.org For the amide group, a weak n → π* absorption can be expected at a longer wavelength, potentially above 300 nm. libretexts.org
The absorption maxima (λmax) are sensitive to the solvent environment. Polar solvents can stabilize different electronic states to varying degrees, leading to shifts in λmax. nih.gov Generally, n → π* transitions experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions often undergo a bathochromic (red) shift. tanta.edu.egnih.gov The spectrum for this compound would likely feature a strong primary absorption band below 300 nm corresponding to the π → π* transition of the substituted aromatic system, and a much weaker, lower-energy shoulder corresponding to the n → π* transition.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular ion ([M]⁺) for this compound would have an m/z corresponding to its molecular weight.
Upon ionization, the molecular ion can undergo fragmentation through the cleavage of specific bonds. libretexts.org The presence of the chlorine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1.
Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen. libretexts.org
Amide Bond Cleavage: Scission of the C-N bond, leading to the formation of [CH₃CH₂C=O]⁺ or [H₂N-C₆H₄-OH]⁺ ions. docbrown.info
McLafferty Rearrangement: A potential rearrangement for primary amides, though less common for secondary amides. libretexts.org
Loss of HCl: Elimination of a hydrogen and a chlorine atom from the chloropropyl chain.
Cleavage of the Chloropropyl Group: Loss of the C₃H₆Cl radical.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | Fragmentation Process | Predicted m/z |
|---|---|---|
| [C₉H₁₀ClNO₂]⁺ | Molecular Ion [M]⁺ | 201/203 |
| [C₆H₆NO₂]⁺ | Loss of chloropropene (C₃H₅Cl) | 124 |
| [C₆H₇NO]⁺ | Cleavage and loss of C₃H₄ClO | 109 |
| [C₃H₆Cl]⁺ | Cleavage of amide C-N bond | 77/79 |
| [C₃H₄O]⁺ | Loss of C₆H₆ClNO | 56 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass.
For this compound, the molecular formula is C₉H₁₀ClNO₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Molecular Formula: C₉H₁₀ClNO₂
Calculated Monoisotopic Mass: 201.03998 Da
Expected HRMS Result: An experimental mass measurement of 201.0399 ± 0.0005 Da (or better) would confirm the elemental composition of the molecular ion. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure
While a specific crystal structure for this compound is not available in the cited literature, the analysis of closely related compounds, such as 3-Chloro-N-(3-methylphenyl)benzamide, provides a reliable model for its expected solid-state characteristics. researchgate.net Such an analysis would reveal key structural parameters.
Table 3: Representative Crystal Data for an Analogous Amide Structure (3-Chloro-N-(3-methylphenyl)benzamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbcn | researchgate.net |
| a (Å) | 9.4032 (3) | researchgate.net |
| b (Å) | 10.0963 (2) | researchgate.net |
| c (Å) | 25.9904 (7) | researchgate.net |
| V (ų) | 2467.46 (11) | researchgate.net |
| Z (molecules/unit cell) | 8 | researchgate.net |
X-ray diffraction analysis would precisely determine the molecular geometry of this compound. Key findings would include:
Bond Lengths and Angles: The precise lengths of all covalent bonds (C-C, C-N, C=O, C-O, C-H, C-Cl) and the angles between them would be established.
Conformation: The conformation of the molecule would be defined by its torsion angles. This includes the planarity of the amide group and the dihedral angle between the plane of the aromatic ring and the plane of the amide group. In a related structure, this dihedral angle was found to be 77.4°. researchgate.net
Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice. For this compound, strong intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules are expected, likely forming infinite chains. researchgate.net Additional interactions, such as O-H···O hydrogen bonds involving the phenolic group, π–π stacking between aromatic rings, and potentially weak halogen bonds involving the chlorine atom, would also be characterized. mdpi.com
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-interactions)
The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-interactions, are crucial in determining the crystal packing, polymorphism, and ultimately the physicochemical properties of the compound. While specific crystal structure data for this compound is not publicly available, a detailed analysis of closely related structures provides a comprehensive understanding of the expected interactions.
Hydrogen Bonding Network:
The primary intermolecular interactions governing the structure of amides and phenols are hydrogen bonds. In this compound, the amide (–CONH–) and hydroxyl (–OH) groups are the principal sites for hydrogen bonding. The amide proton (N–H) and the hydroxyl proton (O–H) act as hydrogen bond donors, while the carbonyl oxygen (C=O), the hydroxyl oxygen, and to a lesser extent, the chlorine atom, can act as hydrogen bond acceptors.
Studies on analogous compounds, such as 3-chloro-N-(4-methoxyphenyl)propanamide, have revealed the presence of classical N–H⋯O hydrogen bonds that link molecules into chains. nih.gov In these structures, the amide N–H group of one molecule donates a proton to the carbonyl oxygen of an adjacent molecule. nih.gov Furthermore, weaker C–H⋯O contacts involving methylene groups adjacent to the carbonyl can also contribute to the stability of the crystal lattice. nih.gov
In the case of this compound, the presence of the ortho-hydroxyl group introduces the potential for both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond could form between the phenolic –OH and the carbonyl oxygen, which would influence the molecule's conformation. However, in the solid state, it is more common for these groups to participate in an extensive intermolecular hydrogen bonding network.
The following table presents typical hydrogen bond geometries observed in related structures, which are indicative of the types of interactions expected for this compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |
| N-H | H | O=C | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 | 3-Chloro-N-(4-methoxyphenyl)propanamide nih.gov |
| O-H | H | O | - | - | ~2.6-2.8 | - | Salts of 3-chloro-4-hydroxyphenylacetic acid nih.gov |
| C-H | H | O | ~0.97 | ~2.4-2.6 | ~3.3-3.5 | ~140-160 | 3-Chloro-N-(4-methoxyphenyl)propanamide nih.gov |
| C-H | H | Cl | - | - | ~3.82 | - | Salts of 3-chloro-4-hydroxyphenylacetic acid nih.gov |
Please note: The data in this table is illustrative and is based on closely related compounds. The exact bond lengths and angles for this compound may vary.
π-Interactions:
In addition to hydrogen bonding, π-interactions involving the phenyl ring are significant in the structural organization of this compound. These can be categorized as π-π stacking and C–H⋯π interactions.
π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. The extent of this stacking can be evaluated by the shortest intercentroid distance between two phenyl rings. In the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, a shortest intercentroid distance of 4.8194 (8) Å was observed, suggesting a degree of π-π stacking. nih.gov The geometry of this interaction (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature of the substituents on the phenyl ring.
C–H⋯π Interactions: These are weaker interactions where a C–H bond points towards the electron cloud of a phenyl ring. Hirshfeld surface analysis of salts of 3-chloro-4-hydroxyphenylacetic acid has shown the presence of prominent C–H⋯π interactions. nih.gov
The following table summarizes the types of π-interactions that are likely to be present in the crystal structure of this compound, based on data from related compounds.
| Interaction Type | Description | Typical Distances (Å) | Compound Reference |
| π-π Stacking | Interaction between the centroids of two phenyl rings. | Intercentroid distance > 3.8 Å | 3-Chloro-N-(4-methoxyphenyl)propanamide nih.gov |
| C–H⋯π | A C-H bond interacting with the face of a phenyl ring. | H···π distance ~2.5-3.0 Å | Salts of 3-chloro-4-hydroxyphenylacetic acid nih.gov |
Please note: The data in this table is illustrative and is based on closely related compounds. The exact distances for this compound may vary.
Iv. Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT calculations are used to determine a molecule's ground-state electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach balances computational cost with accuracy, making it ideal for studying medium-sized organic molecules like 3-chloro-N-(2-hydroxyphenyl)propanamide.
Optimized Geometries and Electronic Properties
A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield these geometric parameters. researchgate.netjst.org.in
Illustrative Data Table for Optimized Geometric and Electronic Parameters: This table is for illustrative purposes to show the type of data obtained from DFT calculations.
| Parameter | Calculated Value | Parameter | Calculated Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C=O | Value | O-C-N | Value |
| N-H | Value | C-N-H | Value |
| C-Cl | Value | C-C-Cl | Value |
| Dihedral Angles (°) | Electronic Properties | ||
| C-C-N-H | Value | Dipole Moment (Debye) | Value |
| O=C-C-C | Value | Mean Polarizability (a.u.) | Value |
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. mdpi.com Comparing the calculated vibrational modes (e.g., C=O stretch, N-H bend, C-Cl stretch) with experimental spectra helps to confirm the optimized molecular structure. researchgate.net
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra, aiding in the structural elucidation of the compound.
Illustrative Data Table for Predicted Vibrational Frequencies: This table is for illustrative purposes to show representative data from vibrational frequency calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | Value | Hydroxyl group stretch |
| ν(N-H) | Value | Amide N-H stretch |
| ν(C=O) | Value | Amide I band, carbonyl stretch |
| δ(N-H) | Value | Amide II band, N-H bend |
| ν(C-Cl) | Value | Carbon-chlorine stretch |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. mdpi.com
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and stability. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance in chemical reactions.
Illustrative Data Table for FMO Analysis and Quantum Chemical Descriptors: This table is for illustrative purposes to show the type of data obtained from FMO analysis.
| Parameter | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Value |
| Energy Gap | ΔE | ELUMO - EHOMO | Value |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value |
| Global Softness | S | 1/η | Value |
| Global Electrophilicity Index | ω | μ²/2η (where μ ≈ -χ) | Value |
Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netosti.gov
For this compound, the MEP map would likely show significant negative potential around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the chlorine atom. Conversely, positive potential would be expected around the amide and hydroxyl hydrogen atoms, indicating these are the most likely sites for nucleophilic interaction.
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analyses
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is the examination of charge transfer and hyperconjugative interactions. rsc.org This is achieved by evaluating the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. researchgate.net Larger E(2) values indicate stronger intramolecular charge transfer, which contributes significantly to the molecule's stability.
The Electron Localization Function (ELF) is another method used to analyze chemical bonding. It maps regions in the molecule where there is a high probability of finding an electron pair. ELF analysis provides a clear visualization of core electrons, covalent bonds, and lone pairs, offering a quantitative confirmation of the Lewis structure representation of bonding.
Illustrative Data Table for NBO Analysis (Second-Order Perturbation): This table is for illustrative purposes to show representative data from an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (carbonyl) | π(C-N) | Value |
| LP(1) N | π(C=O) | Value |
| π(C-C)phenyl | π(C-C)phenyl | Value |
| LP(1) O (hydroxyl) | σ(C-C)phenyl | Value |
Molecular Docking and Dynamics Simulations in Biological Systems
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. Molecular docking predicts how a small molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. mdpi.comfrontiersin.org The process generates a binding score, which estimates the binding affinity, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov
Following docking, molecular dynamics simulations can be performed to study the stability and behavior of the predicted complex over time under physiological conditions. frontiersin.orgnih.gov MD simulations provide detailed insights into the dynamic movements of the ligand within the binding pocket and can help refine the understanding of the binding mode and stability, which are critical for rational drug design. biorxiv.org While no specific docking or MD studies for this compound are publicly documented, these techniques would be the next logical step in evaluating its pharmacological potential.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This analysis also provides an estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. Lower binding energy values typically suggest a more stable and potent interaction.
For this compound, no specific molecular docking studies were found. Consequently, there is no available data to populate a table of predicted binding affinities against any biological targets. A representative table, were such data available, would look like this:
Table 1: Hypothetical Predicted Binding Affinities for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| No Data Available | No Data Available |
| No Data Available | No Data Available |
This table is for illustrative purposes only. No actual data has been found.
Identification of Key Amino Acid Interactions in Binding Pockets
Following the prediction of a binding mode, an in-depth analysis can identify the specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
As no binding mode for this compound has been published, the key amino acid interactions remain uncharacterized. A table summarizing such findings would typically detail the interacting residues and the type of interaction:
Table 2: Hypothetical Key Amino Acid Interactions for this compound
| Target Protein | Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| No Data Available | No Data Available | No Data Available |
| No Data Available | No Data Available | No Data Available |
This table is for illustrative purposes only. No actual data has been found.
Conformational Stability and Dynamics of Ligand-Target Complexes
No molecular dynamics simulation studies for this compound complexed with a biological target have been reported in the scientific literature. Therefore, no data on its conformational stability or dynamics is available.
V. Structure Activity Relationships Sar and Biological Target Modulation in Vitro
Principles of Structure-Activity Relationship (SAR) Elucidation for N-Arylpropanamides
The exploration of SAR for N-arylpropanamides involves systematically altering different parts of the molecule and observing the corresponding changes in biological activity. This allows for the identification of essential pharmacophoric features and the influence of various substituents.
For instance, the position of the hydroxyl group on the phenyl ring of N-(hydroxyphenyl)propanamides can influence their biological profile. While direct studies on 3-chloro-N-(2-hydroxyphenyl)propanamide are limited, research on related compounds, such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, has demonstrated that positional isomers can exhibit varied antibacterial activity against different bacterial strains. This suggests that the placement of the hydroxyl group is a critical determinant of biological function.
A comparative analysis of the antibacterial activity of closely related chloro-acetamides against various bacterial strains is presented below. Although these are not propanamides, the data illustrates the principle of positional isomerism effects.
| Compound | Gram-positive Bacteria (Zone of Inhibition in mm) | Gram-negative Bacteria (Zone of Inhibition in mm) |
| B. subtilis | S. aureus | |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 12 | 14 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 10 | 12 |
This table presents data for related acetamide (B32628) derivatives to illustrate the concept of positional isomerism.
The ortho-position of the hydroxyl group in this compound allows for the potential of intramolecular hydrogen bonding with the amide proton. This can influence the conformation of the molecule, potentially pre-organizing it for binding to a specific target. In contrast, the meta- and para-isomers would favor intermolecular hydrogen bonding with the biological target or solvent.
The chloro and hydroxyl substituents on the this compound molecule play a pivotal role in its potential molecular recognition by biological targets.
The hydroxyl group , particularly at the ortho position, can act as both a hydrogen bond donor and acceptor. This dual capability allows for specific and directional interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or the peptide backbone. The acidity of the phenolic hydroxyl group can also be a factor in its interaction with basic residues.
The chloro substituent on the propanamide chain is an electron-withdrawing group and contributes to the molecule's lipophilicity. This can enhance its ability to cross biological membranes and interact with hydrophobic pockets in a target protein. The chlorine atom can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity.
The interplay between the hydrophilic hydroxyl group and the lipophilic chloro-substituted propanamide chain creates an amphipathic character, which can be crucial for its interaction with diverse biological environments.
The propanamide chain in this compound serves as a flexible linker connecting the substituted phenyl ring to the terminal chloro group. Modifications to this chain can significantly affect biological activity.
Altering the length of the alkyl chain can impact the distance between the aromatic ring and the terminal substituent, which can be critical for optimal interaction with a binding site. Shortening or lengthening the chain could lead to a loss of key interactions or the introduction of steric clashes.
The presence of the carbonyl group in the propanamide linkage is also significant. It can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a target protein.
While no direct studies on propanamide chain modifications of this compound are available, general principles of medicinal chemistry suggest that such modifications would be a key strategy in optimizing the compound's biological activity.
Mechanistic Understanding of Biological Target Interactions
To fully comprehend the potential of this compound, it is essential to explore its likely interactions with biological macromolecules and the mechanisms by which it might modulate their function.
Based on the structural features of this compound, several classes of enzymes and receptors could be considered as potential biological targets. The N-(hydroxyphenyl)amide moiety is a common feature in inhibitors of various enzymes.
For example, some N-aryl derivatives have been investigated as inhibitors of histone deacetylases (HDACs). These enzymes play a crucial role in gene expression, and their inhibition is a valid therapeutic strategy in cancer. The hydroxamic acid group is a well-known zinc-binding group found in many HDAC inhibitors. While the hydroxyl group of this compound is not a hydroxamic acid, its ability to coordinate with metal ions in an enzyme's active site cannot be entirely ruled out without experimental evidence.
The general structure also shares similarities with compounds that have been shown to inhibit other enzymes, such as certain proteases or kinases. The specific binding mode would depend on the topology and amino acid composition of the enzyme's active site.
Without specific in vitro data for this compound, the elucidation of its inhibition mechanisms remains speculative. However, based on the activity of related compounds, some potential mechanisms can be hypothesized.
If the compound were to act as an enzyme inhibitor, it could do so through various mechanisms, including:
Competitive Inhibition: The compound could bind to the active site of the enzyme, preventing the natural substrate from binding.
Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, causing a conformational change that reduces its catalytic activity.
Irreversible Inhibition: The electrophilic carbon atom attached to the chlorine on the propanamide chain could potentially react with a nucleophilic residue in the active site of a target enzyme, leading to covalent and irreversible inhibition.
To determine the precise mechanism of action, detailed in vitro enzymatic assays would be required. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.
Pharmacophore Models for Rational Design
The rational design of novel analogs of this compound with potentially enhanced biological activity relies on the development of pharmacophore models. These models are abstract representations of the key steric and electronic features of the molecule that are essential for its interaction with a specific biological target. By identifying these crucial features, medicinal chemists can design new molecules that retain these characteristics while potentially improving properties such as potency, selectivity, and pharmacokinetic profiles.
A putative pharmacophore model for this compound can be constructed based on its fundamental structural components. This model would highlight the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and potential halogen bond donors, all of which could play a significant role in the molecule's binding to its biological target.
Key Pharmacophoric Features:
A detailed analysis of the structure of this compound suggests the following key pharmacophoric features:
Hydrogen Bond Donors (HBD): The phenolic hydroxyl (-OH) group and the amide (N-H) group are prominent hydrogen bond donors. These groups can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein.
Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group (C=O) in the amide linkage and the oxygen atom of the hydroxyl group serve as hydrogen bond acceptors.
Hydrophobic Region (HY): The phenyl ring constitutes a significant hydrophobic region, which can engage in van der Waals or hydrophobic interactions with nonpolar residues of the target.
Halogen Bond Donor (X): The chlorine atom on the propanamide side chain can potentially act as a halogen bond donor, a type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition.
Interactive Pharmacophore Model Data
The table below outlines the essential pharmacophoric features of this compound, which form the basis for the rational design of new analogs.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor (HBD) 1 | Phenolic -OH | Interaction with acceptor sites on the biological target |
| Hydrogen Bond Donor (HBD) 2 | Amide N-H | Interaction with acceptor sites on the biological target |
| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl C=O | Interaction with donor sites on the biological target |
| Hydrogen Bond Acceptor (HBA) 2 | Hydroxyl -OH | Interaction with donor sites on the biological target |
| Hydrophobic Region (HY) | Phenyl Ring | van der Waals and hydrophobic interactions |
| Halogen Bond Donor (X) | Aliphatic C-Cl | Halogen bonding with nucleophilic atoms |
Rational Design Strategies:
Based on this pharmacophore model, several rational design strategies can be envisioned to explore the structure-activity relationships of this compound analogs. These strategies involve systematically modifying the core scaffold to probe the importance of each pharmacophoric feature.
Vi. Advanced Analytical Methodologies for Research Application
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 3-chloro-N-(2-hydroxyphenyl)propanamide from reaction mixtures, starting materials, and potential byproducts. The choice of chromatographic method is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and conducting quantitative analysis of this compound. Given the compound's phenolic and amide functionalities, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of aromatic amides involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of acetic acid or formic acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from more or less polar impurities. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for similar compounds can be in the low µg/mL range.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions for the HPLC analysis of an aromatic amide like this compound. Actual conditions would require optimization.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly by silylating the phenolic hydroxyl group. Once derivatized, the compound can be readily analyzed by GC.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for structural confirmation. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. A key feature would be the isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio), which would result in M+ and M+2 peaks in the mass spectrum, providing a clear indicator of a monochlorinated compound. The fragmentation would likely involve cleavage of the amide bond, leading to the formation of acylium ions. GC-MS is particularly useful for identifying and quantifying trace-level impurities in a sample.
Capillary Electrophoresis (CE) offers an alternative to HPLC with the advantages of high separation efficiency and low sample and reagent consumption. For a compound like this compound, which possesses a phenolic hydroxyl group, capillary zone electrophoresis (CZE) would be a suitable mode. The separation is based on the differential migration of ions in an electric field. At a basic pH, the phenolic group would be deprotonated, allowing the compound to be analyzed as an anion.
Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of amides due to its lower viscosity and higher diffusivity compared to liquid mobile phases, often resulting in faster separations. For polar compounds like this compound, a polar co-solvent such as methanol is typically added to the carbon dioxide mobile phase to increase its solvating power. Stationary phases with embedded polar groups can provide unique selectivity for amides.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or for initial purity screening. A silica (B1680970) gel plate is commonly used as the stationary phase, and a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be used as the mobile phase. The separated spots can be visualized under UV light, owing to the aromatic nature of the compound.
Spectroscopic Detection Methods in Analytical Research
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound, often used in conjunction with chromatographic techniques.
UV-Vis Spectroscopy , when coupled with HPLC (HPLC-UV), is the most common detection method for routine analysis. The aromatic rings and the carbonyl group in this compound will give rise to characteristic UV absorption maxima. Aromatic amides typically exhibit strong absorption in the UV region, and the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and a broad O-H stretch from the phenolic group (around 3400-3200 cm⁻¹). The presence of these key peaks can confirm the successful synthesis of the amide.
Mass Spectrometry (MS) , especially when hyphenated with GC or HPLC, is a powerful tool for both identification and structural analysis. As mentioned earlier, the mass spectrum will provide the molecular weight of the compound and characteristic fragmentation patterns, including the isotopic signature of chlorine. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| UV-Vis | Absorption maxima in the UV region, likely around 250-300 nm. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II), Broad ~3400-3200 (O-H stretch). |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in a ~3:1 ratio. Fragmentation includes cleavage of the amide bond. |
This table summarizes the expected spectroscopic features based on the known behavior of similar functional groups.
The development of a robust quantitative analytical method is essential for accurately determining the concentration of this compound in various research samples. This process typically involves HPLC or GC-MS and requires thorough validation.
The validation of an analytical method ensures its reliability and includes the assessment of several parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By systematically developing and validating an analytical method, researchers can have confidence in the data generated for this compound, which is fundamental for any further scientific investigation.
Stability Studies and Degradation Pathway Analysis in Research Environments
Comprehensive stability testing is a critical component in the research and development of any chemical compound, providing essential data on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are fundamental for determining appropriate storage conditions, re-test periods, and for understanding the intrinsic chemical stability of the molecule. The process involves subjecting the compound to a variety of stress conditions, which can help in identifying potential degradation products and elucidating the degradation pathways. This information is invaluable for the development of stable formulations and for ensuring the integrity of the compound throughout its lifecycle in a research setting.
For the compound This compound , a thorough search of publicly available scientific literature and chemical databases did not yield specific stability studies or detailed degradation pathway analyses. While general methodologies for conducting such studies are well-established and widely published, specific experimental data for this compound, including detailed research findings and data tables from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress), are not available in the reviewed sources.
In the absence of specific data for this compound, this section will outline the standard and advanced analytical methodologies that would be employed for its stability and degradation analysis in a research environment, based on established industry guidelines and practices.
Forced degradation studies are a pivotal part of this process, intentionally degrading the sample under more severe conditions than it would likely encounter during its normal shelf-life. medcraveonline.com These studies typically include:
Hydrolytic Degradation: The compound would be exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures to assess its susceptibility to hydrolysis. The amide linkage in this compound would be a primary site for potential hydrolytic cleavage.
Oxidative Degradation: The compound's stability in the presence of an oxidizing agent, typically hydrogen peroxide, would be evaluated. The phenolic hydroxyl group and the aromatic ring are potential sites for oxidation.
Photostability: The compound would be exposed to light sources that mimic both sunlight and artificial indoor light to determine if it is prone to photodegradation. The chromophores within the molecule, such as the aromatic ring, could absorb light, leading to degradation.
Thermal Degradation: The compound would be subjected to high temperatures, both in solid form and in solution, to identify thermally labile functional groups and potential degradation products.
The analysis of samples from these stress studies would typically be performed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Mass Spectrometry (MS). An effective stability-indicating method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of the remaining parent compound and the detection of any impurities that form.
Detailed Research Findings
As no specific research findings for the stability and degradation of this compound were found, a hypothetical summary of potential findings is presented below to illustrate the type of data that would be generated from such studies.
Under acidic and basic hydrolytic stress, the primary degradation pathway would likely involve the hydrolysis of the amide bond, leading to the formation of 3-chloropropanoic acid and 2-aminophenol (B121084). The rate of hydrolysis would be expected to be significantly influenced by pH and temperature.
Oxidative degradation could potentially lead to the formation of various oxidized species, including quinone-type structures resulting from the oxidation of the hydroxyphenyl moiety.
Photostability testing might reveal the formation of colored degradants, which could be a result of reactions involving the aromatic ring and the chloro- and hydroxyl- substituents.
Thermal degradation in the solid state might be less pronounced, but at elevated temperatures, decarboxylation or other complex degradation reactions could occur.
Data Tables
The following are examples of interactive data tables that would typically be generated from stability and forced degradation studies. The data presented here is illustrative and not based on actual experimental results for this compound.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant(s) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 15.2 | 2 | 2-aminophenol, 3-chloropropanoic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 25.8 | 3 | 2-aminophenol, 3-chloropropanoic acid, and an unidentified polar degradant |
| Oxidation | 3% H₂O₂, RT, 48h | 8.5 | 4 | Oxidized aromatic species |
| Photolysis | ICH Q1B conditions | 5.1 | 2 | Photodegradation products with altered UV spectra |
| Thermal (Solid) | 105°C, 72h | 2.3 | 1 | Minor unidentified degradant |
| Thermal (Solution) | 80°C in water, 48h | 6.7 | 2 | Hydrolysis products |
Table 2: Stability of this compound under Accelerated Storage Conditions (Hypothetical Data)
| Time Point | Assay (%) | Total Impurities (%) |
| Initial | 99.8 | 0.2 |
| 1 Month | 99.5 | 0.5 |
| 3 Months | 99.1 | 0.9 |
| 6 Months | 98.5 | 1.5 |
The elucidation of the structures of major degradation products is a critical step in understanding the degradation pathways. This is typically achieved using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for molecular weight and fragmentation information, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural characterization of isolated degradation products.
Vii. Conclusion and Future Research Perspectives
Synthesis of Current Knowledge and Key Findings Regarding 3-chloro-N-(2-hydroxyphenyl)propanamide
Direct and extensive research focused solely on this compound is not abundant in publicly available scientific literature. However, knowledge can be inferred from studies on structurally similar compounds. The synthesis of related N-substituted propanamides often involves the acylation of an aminophenol with a propanoyl chloride derivative. For instance, the synthesis of N-(4-hydroxyphenyl)propanamide has been documented, providing a potential synthetic route. biosynth.com Similarly, the synthesis of various N-aryl-2-pyridonoporphyrins has involved the in-situ generation of 3-hydroxy-3-(2-hydroxyphenyl)-N-phenylacrylamide from 4-hydroxycoumarin (B602359) and an aniline, which then undergoes further reaction. acs.org This suggests that the core structure of this compound is synthetically accessible.
The biological potential of this compound class is suggested by research on related molecules. For example, various propanamide derivatives have been investigated for their biological activities, including their potential as antifungal agents and histone deacetylase (HDAC) inhibitors. nih.govnih.govscielo.br The presence of the chloro- and hydroxyl- functionalities on the phenyl ring, as seen in the related compound 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, further implies that substitutions on the aromatic ring can be explored to modulate activity. nih.gov
Below is a table summarizing the key physicochemical properties of the closely related compound, 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, which can serve as a reference point for future studies on the title compound.
| Property | Value |
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 233.0010339 Da |
| Monoisotopic Mass | 233.0010339 Da |
| Topological Polar Surface Area | 49.3 Ų |
| Heavy Atom Count | 14 |
| Data sourced from PubChem for 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide nih.gov |
Identification of Research Gaps and Unexplored Avenues for Propanamide Derivatives
The primary research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While the synthesis of related compounds provides a roadmap, the specific reaction conditions, yield, and purification methods for this particular molecule have not been established.
Further significant research gaps and unexplored avenues for propanamide derivatives include:
Systematic Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the this compound scaffold affect its biological activity is needed. This would involve synthesizing a library of derivatives with variations in the substitution pattern on the phenyl ring and modifications of the chloro-propanamide side chain.
Exploration of Diverse Biological Targets: While some propanamide derivatives have been explored as antifungal agents and HDAC inhibitors, their potential against other biological targets remains largely unexplored. nih.govnih.govscielo.br Given the diverse biological activities of sulfonamides and other amide-containing compounds, investigating propanamide derivatives as potential antibacterial, antiviral, anti-inflammatory, or anticancer agents could be fruitful. frontiersin.orgnih.gov For example, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have shown promising antibacterial and antimycobacterial activity. mdpi.com
Mechanism of Action Studies: For any biologically active derivatives identified, detailed mechanistic studies would be crucial to understand how they exert their effects at a molecular level. This could involve identifying specific enzyme targets or cellular pathways.
Development of Greener Synthetic Methodologies: Research into more environmentally friendly and efficient methods for synthesizing these compounds, such as using catalyst-free or one-pot reactions, would be beneficial. researchgate.net
Broader Implications for Future Chemical and Medicinal Research
The exploration of this compound and its derivatives holds broader implications for the fields of chemical and medicinal research. The propanamide scaffold is a versatile platform for the development of new molecules with tailored properties.
The synthesis and study of these compounds can contribute to:
Discovery of New Therapeutic Agents: The systematic exploration of propanamide derivatives could lead to the discovery of new lead compounds for various diseases. The development of novel histone deacetylase inhibitors, for instance, is an active area of cancer research. nih.govnih.gov
Advancement of Synthetic Methodologies: The challenges associated with the synthesis of these molecules can drive innovation in synthetic organic chemistry, leading to the development of new reagents and reaction protocols.
Understanding of Drug-Receptor Interactions: Detailed studies of the interactions between biologically active propanamide derivatives and their protein targets can provide valuable insights into the principles of molecular recognition and drug design. This knowledge can be applied to the development of other, unrelated classes of therapeutic agents.
Development of Agrochemicals: The fungicidal activity observed in some related compounds suggests that propanamide derivatives could also find applications in agriculture as novel crop protection agents. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-chloro-N-(2-hydroxyphenyl)propanamide, and how can reaction conditions be optimized?
- Answer : The compound is commonly synthesized via amide bond formation between 2-aminophenol and 3-chloropropanoic acid under acidic conditions (e.g., HCl catalysis). A typical protocol involves refluxing equimolar reactants in anhydrous dichloromethane with a coupling agent like EDCI. Reaction optimization may include adjusting stoichiometry, temperature (room temperature vs. reflux), or using continuous flow reactors for improved yield (>85%) and purity (>95%). Analytical techniques like TLC or HPLC are recommended for monitoring reaction progress .
Q. How is the molecular structure of this compound validated experimentally?
- Answer : Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, amide NH at δ 8.3 ppm) and carbon assignments.
- Mass spectrometry (MS) : Molecular ion peak [M+H] at m/z 200.5 (calculated: 199.63 g/mol) .
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.
Q. What analytical techniques are critical for assessing purity and stability?
- Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C).
- FT-IR spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm, phenolic O-H at ~3200 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
